methyl (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
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Overview
Description
Methyl (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a benzofuran moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Formation of the benzofuran moiety: This step involves the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Final coupling reaction: The final step involves the coupling of the pyrazole-furan intermediate with the benzofuran moiety under suitable conditions, such as the use of a base and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzofuran compounds.
Scientific Research Applications
Methyl (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Biological Studies: Investigation of its biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of methyl (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
- Methyl (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-6-carboxylate
- Methyl (2Z)-2-{[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs. The position of the carboxylate group on the benzofuran ring can significantly influence its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C24H16N2O5 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C24H16N2O5/c1-29-24(28)15-9-10-19-18(12-15)23(27)21(31-19)13-16-14-26(17-6-3-2-4-7-17)25-22(16)20-8-5-11-30-20/h2-14H,1H3/b21-13- |
InChI Key |
RYCUWZIRHXYKCP-BKUYFWCQSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC=CO4)C5=CC=CC=C5)/C2=O |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC=CO4)C5=CC=CC=C5)C2=O |
Origin of Product |
United States |
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